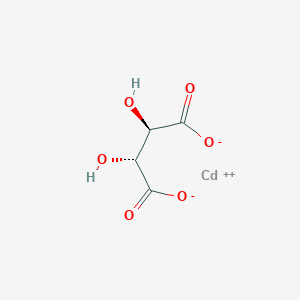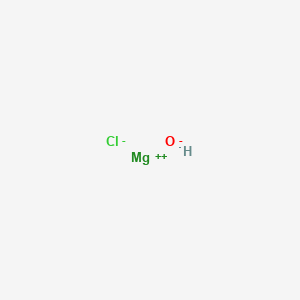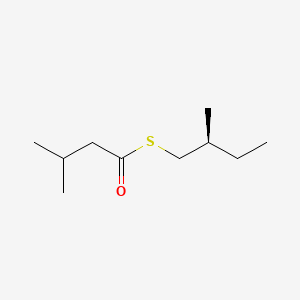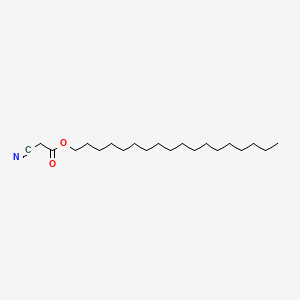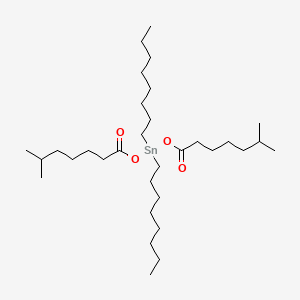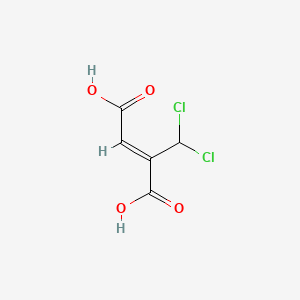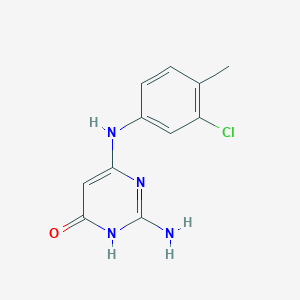
Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate is a thiophene derivative, a class of compounds known for their diverse applications in medicinal chemistry and material science. Thiophene derivatives are heterocyclic compounds containing a sulfur atom in a five-membered ring, which imparts unique chemical properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with ethyl isocyanate. One common method includes the reaction of methyl thiophene-2-carboxylate with ethyl isocyanate in the presence of a base such as sodium hydride or potassium carbonate under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The sulfur atom in the thiophene ring can participate in various interactions, including hydrogen bonding and coordination with metal ions, which can influence the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl thiophene-2-carboxylate: Lacks the ethylcarbamoyl group, resulting in different chemical properties and biological activities.
Ethyl 5-(ethylcarbamoyl)thiophene-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its reactivity and solubility.
Thiophene-2-carboxylic acid: The parent compound without ester or carbamoyl groups, used as a precursor in the synthesis of various thiophene derivatives.
Uniqueness
Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate is unique due to the presence of both the ethylcarbamoyl and methyl ester groups, which confer specific chemical reactivity and potential biological activities. These functional groups allow for diverse chemical modifications and applications in different fields .
Propiedades
Fórmula molecular |
C9H11NO3S |
|---|---|
Peso molecular |
213.26 g/mol |
Nombre IUPAC |
methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C9H11NO3S/c1-3-10-8(11)6-4-5-7(14-6)9(12)13-2/h4-5H,3H2,1-2H3,(H,10,11) |
Clave InChI |
XEHLXQDAPCSTFN-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C1=CC=C(S1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


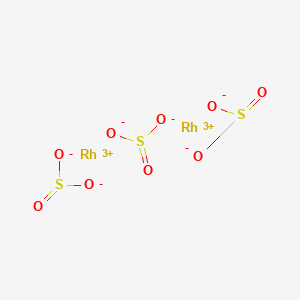
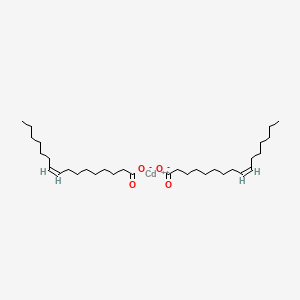
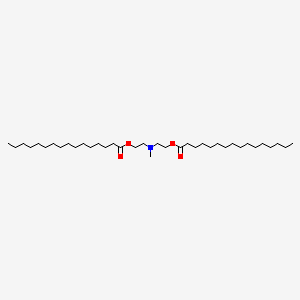
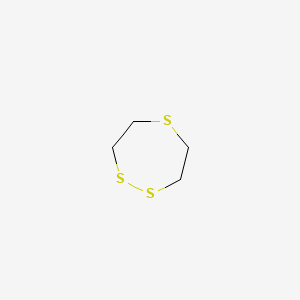

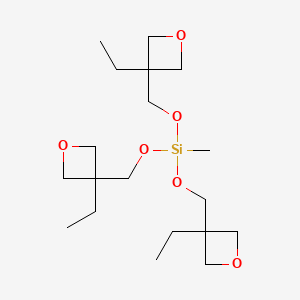
![3-[(Methylamino)methyl]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15176201.png)
